Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate
Description
The compound Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative with a complex substitution pattern. Key structural features include:
- 2-hydroxy group: Introduces hydrogen-bonding capability, which may improve solubility and interaction with biological targets.
- 4-(4-methylphenyl) substituent: Provides hydrophobic character, possibly affecting membrane permeability.
- Methyl ester at position 3: Moderates lipophilicity and influences metabolic stability.
Dihydropyridines are widely studied for pharmacological applications, particularly as calcium channel blockers.
Properties
IUPAC Name |
methyl 5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-14-4-6-15(7-5-14)20-18(12-25)23(27-22(29)21(20)24(30)32-3)33-13-19(28)26-16-8-10-17(31-2)11-9-16/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFJXVDIILFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities, including calcium channel blocking and antihypertensive effects. The presence of functional groups such as cyano, hydroxy, and methoxy phenyl contributes to its reactivity and interaction with biological systems.
Molecular Formula
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies on related dihydropyridine derivatives have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring enhance activity against these cell lines.
- Anticonvulsant Properties : Some derivatives of dihydropyridines have been tested for anticonvulsant activity using picrotoxin-induced seizure models. Compounds exhibiting a similar pharmacophore to the target compound have demonstrated protective effects against seizures.
- Cardiovascular Effects : Dihydropyridines are well-known calcium channel blockers. Research into related compounds has shown that they can effectively lower blood pressure and improve cardiac function by inhibiting calcium influx in vascular smooth muscle cells.
The biological activity of the compound may be attributed to several mechanisms:
- Calcium Channel Blockade : By inhibiting L-type calcium channels, the compound can reduce vascular resistance and lower blood pressure.
- Apoptosis Induction : Evidence suggests that certain structural motifs within the compound may trigger apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : The presence of cyano and hydroxy groups may allow for interaction with various enzymes involved in metabolic processes.
Table of Relevant Studies
Detailed Findings
- Anticancer Activity : In a study involving various substituted dihydropyridines, compounds similar to the target exhibited IC50 values less than 10 µM against A549 cells, indicating potent anticancer activity.
- Anticonvulsant Effects : In animal models, modifications leading to increased lipophilicity enhanced the anticonvulsant properties of related compounds, suggesting that the target compound may also exhibit similar benefits.
- Cardiovascular Studies : Compounds structurally related to the target were shown to effectively reduce blood pressure in hypertensive rat models, highlighting potential therapeutic applications in cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Dihydropyridine Core
Position 4 Substitutions
- Target Compound : 4-(4-methylphenyl) group. This hydrophobic substituent may enhance membrane penetration compared to polar groups.
- AZ331 (): 4-(2-furyl) group.
- Compound in : 4-(4-methoxyphenyl).
Position 2 Functional Groups
- Target Compound : 2-hydroxy group, enabling hydrogen bonding.
- : 2-methyl group. This substitution reduces polarity, increasing lipophilicity but eliminating hydrogen-bond donor capacity.
Variations in the Sulfanyl Side Chain
The sulfanyl group at position 6 is critical for molecular interactions. Key differences include:
Ester and Carboxamide Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
